Boc-D-2-Aminomethylphe(Fmoc)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

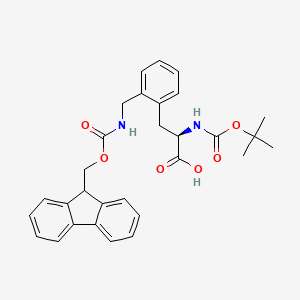

Boc-D-2-Aminomethylphe(Fmoc) is a compound with the empirical formula C30H32N2O6 and a molecular weight of 516.58 . It contains functional groups BocFmoc . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of Boc-D-2-Aminomethylphe(Fmoc) can be represented by the SMILES string CC(C)(C)OC(=O)NC@HOCC2c3ccccc3-c4ccccc24)C(O)=O .

Physical And Chemical Properties Analysis

Boc-D-2-Aminomethylphe(Fmoc) has a molecular weight of 516.585 and a density of 1.2±0.1 g/cm3 . Its boiling point is 729.5±60.0 °C at 760 mmHg .

Applications De Recherche Scientifique

Self-Assembly of Modified Amino Acids

Boc-D-2-Aminomethylphe(Fmoc) plays a crucial role in the self-assembly of modified amino acids . These assemblies facilitate the formation of various structures that serve as excellent bio-organic scaffolds for diverse applications . The self-assembly of Fmoc protected single amino acids has attracted great interest due to their ease of synthesis and applications as functional materials .

Design of Micro/Nanostructures

Fmoc protected aliphatic single amino acids, such as Boc-D-2-Aminomethylphe(Fmoc), are novel scaffolds for the design of distinct micro/nanostructures . These structures can be tuned by controlling environmental parameters, offering a bottom-up approach to material design .

Antimicrobial Materials

Self-assembling materials, which can be facilitated by Boc-D-2-Aminomethylphe(Fmoc), find diverse applications, including the development of antimicrobial materials . These materials can help combat microbial infections and diseases .

Emulsifiers for Various Industries

Boc-D-2-Aminomethylphe(Fmoc) can be used in the creation of emulsifiers for food, cosmetic, and biomedical industries . Emulsifiers help mix oil and water-based ingredients, which is crucial in many industrial processes .

Dual Protection of Amino Functions

Boc-D-2-Aminomethylphe(Fmoc) is used in the dual protection of amino functions . This process is essential in the synthesis of multifunctional targets, where issues related to the protection of amino functions become prominent .

Hydrogel Construction

Boc-D-2-Aminomethylphe(Fmoc) has been used in the construction of hydrogels . These hydrogels find a wide range of applications, including drug delivery and tissue engineering .

Safety and Hazards

Mécanisme D'action

Target of Action

Boc-D-2-Aminomethylphe(Fmoc) is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary targets are the amine groups present in the peptide chain. The role of these targets is crucial in the formation of peptide bonds, which are the primary links between amino acids in a peptide or protein .

Mode of Action

The compound interacts with its targets (amine groups) through a process known as Fmoc protection . In this process, the Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, effectively protecting the amine group .

Biochemical Pathways

The primary biochemical pathway affected by Boc-D-2-Aminomethylphe(Fmoc) is peptide synthesis, specifically Solid Phase Peptide Synthesis (SPPS) . The compound’s action influences the formation and breaking of peptide bonds, which are essential steps in the synthesis of peptides and proteins .

Pharmacokinetics

The pharmacokinetics of Boc-D-2-Aminomethylphe(Fmoc) are largely dependent on the specific conditions of the peptide synthesis process. The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties can vary based on factors such as the solvent used, the temperature, and the pH of the environment . .

Result of Action

The result of Boc-D-2-Aminomethylphe(Fmoc)'s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amine groups during synthesis, the compound ensures that peptide bonds form at the correct locations, leading to the accurate assembly of the peptide chain .

Action Environment

The action of Boc-D-2-Aminomethylphe(Fmoc) is influenced by several environmental factors. The compound is sensitive to moisture and heat, which can affect its stability . Additionally, the pH of the environment can impact the compound’s efficacy, as the Fmoc group is base-labile and is removed using a base . Therefore, maintaining appropriate environmental conditions is crucial for the effective use of Boc-D-2-Aminomethylphe(Fmoc) in peptide synthesis .

Propriétés

IUPAC Name |

(2R)-3-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-10-4-5-11-20(19)17-31-28(35)37-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDGEKHRYXDFMC-AREMUKBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Pyridin-4-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2892265.png)

![5-Oxo-5-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)pentanoic acid](/img/structure/B2892270.png)

![Ethyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2892277.png)

![(Z)-methyl 2-(6-acetamido-2-((3-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2892278.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2892287.png)

![N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2892288.png)